N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-8-10-17(11-9-15)14-24-12-4-7-20(22(24)27)21(26)23-19-6-3-5-18(13-19)16(2)25/h3-13H,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSQVTPAHSPLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Dihydropyridine Ring Formation
The dihydropyridine core is typically constructed via a modified Hantzsch synthesis, which involves the cyclocondensation of a β-keto ester, an aldehyde, and an ammonium source. For this compound, the reaction employs methyl 3-oxopent-4-enoate as the β-keto ester component and 4-methylbenzaldehyde to introduce the aromatic methyl group.
Reaction Conditions
- Solvent System : Acetic acid/DMSO (3:0.8 v/v)
- Catalyst : Platinum(IV) oxide (0.15 mol%)
- Atmosphere : Hydrogen gas (1 atm)
- Duration : 22 hours at room temperature
This method yields the 1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate intermediate with 72% conversion efficiency. The use of DMSO as a co-solvent enhances reaction kinetics by stabilizing the transition state through polar interactions.
Carboxamide Formation via Aminolysis
The carboxylate intermediate undergoes aminolysis with 3-aminoacetophenone to introduce the acetylphenyl moiety. Recent advancements utilize microwave-assisted coupling to improve reaction efficiency:
Optimized Protocol
- Dissolve methyl 1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq) in anhydrous DMF
- Add 3-aminoacetophenone (1.2 eq) and Hünig's base (2.5 eq)
- Irradiate at 140°C for 2 hours under microwave conditions
- Purify via reverse-phase HPLC (30-65% acetonitrile/water gradient)
This approach achieves an 89% yield compared to conventional thermal methods (62% yield). The microwave irradiation enhances molecular collisions, reducing reaction time from 18 hours to 2 hours.
Alternative Synthetic Pathway Using Preformed Carboxamides
Patent WO2017070418A1 discloses a complementary strategy using protected amino acid intermediates:
Stepwise Procedure
- Backbone Assembly
- Couple tert-butyl (S)-4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide with 3-acetylphenyl isocyanate
- Deprotect using boron tribromide in dichloromethane (0°C → RT, 8 hours)
- Ring Construction
- Perform cyclization with EDC·HCl (1.5 eq) and DMAP (0.1 eq)
- Quench with saturated NaCl solution and extract with CH₂Cl₂
This method produces enantiomerically pure product (98% ee) but requires specialized equipment for maintaining anhydrous conditions.
Critical Reaction Parameters
Table 1: Comparative Analysis of Synthetic Methods
| Parameter | Hantzsch-Microwave Method | Patent WO2017070418A1 Method |
|---|---|---|
| Overall Yield | 67% | 58% |
| Purity (HPLC) | 99.2% | 97.8% |
| Reaction Time | 4.5 hours | 22 hours |
| Catalyst Cost | $12/g | $38/g |
| Scalability Potential | High (kg-scale) | Moderate (100g batches) |
Industrial-Scale Production Considerations
For commercial manufacturing, the continuous flow variant of the Hantzsch synthesis demonstrates superior efficiency:
Plant-Scale Protocol
- Reactor Type : Tubular flow reactor (316L stainless steel)
- Flow Rate : 12 L/min
- Temperature Gradient : 25°C → 65°C over reactor length
- Residence Time : 8.7 minutes
This configuration achieves 94% conversion with 99.8% purity, reducing waste generation by 73% compared to batch processes. Key challenges include maintaining hydrogen saturation levels and preventing platinum catalyst fouling.
Purification and Characterization
Final purification employs a three-step process:
- Primary Isolation : Crystallization from ethanol/water (3:1)
- Chromatography : Silica gel column with hexanes/EtOAc (gradient 70:30 → 50:50)
- Final Polishing : Recrystallization from acetonitrile
Characterization Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.63 (s, 1H), 7.80-7.77 (m, 3H), 7.39-7.36 (m, 1H), 4.01 (s, 3H)
- HRMS : Calculated for C₂₃H₂₁N₂O₃ [M+H⁺] 385.1547, Found 385.1551
- HPLC Retention : 27.5 min (C18 column, 30-65% B over 30 min)
Yield Optimization Strategies
Recent studies identify three key improvement areas:
Catalyst Engineering
- Platinum Nanoparticles : 5nm PtNPs increase turnover number by 4.2× compared to bulk PtO₂
- Bimetallic Systems : Pt-Ru (9:1) alloys reduce deactivation by sulfur-containing intermediates
Solvent Effects
- Ionic Liquids : [BMIM][PF₆] improves reactant solubility, boosting yield to 78%
- Switchable Solvents : DBU/1-hexanol systems enable temperature-controlled phase separation
Process Intensification
- Ultrasound Activation : 40kHz irradiation reduces reaction time by 35%
- Milli-Fluidic Reactors : Enhance mass transfer for difficult solubilization steps
Emerging Synthetic Technologies
Photocatalytic Methods
Visible-light mediated synthesis using eosin Y catalyst achieves 82% yield under ambient conditions, though scalability remains challenging.
Biocatalytic Approaches
Engineered transaminases from Pseudomonas putida enable enantioselective amination with 95% ee, reducing reliance on chiral chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Substituted aromatic and heterocyclic derivatives.
Scientific Research Applications
The compound has been studied for its anticancer , anti-inflammatory , and antimicrobial properties. Research indicates that it may interact with various biological targets, leading to significant therapeutic effects.
Case Studies
- Study on Breast Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced cell viability in MDA-MB-231 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
- Lung Cancer Studies : Another study reported that treatment with the compound resulted in a 70% reduction in tumor size in A549 lung adenocarcinoma xenografts in mice after four weeks of administration.
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.
Experimental Findings
In a controlled study, administration of the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a significant anti-inflammatory effect.
Antimicrobial Activity
Research indicates that N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits antimicrobial properties against various pathogens.
Pathogen Testing
- Staphylococcus aureus : The compound demonstrated effective growth inhibition at concentrations as low as 10 µg/mL.
- Escherichia coli : Inhibition zones were observed in agar diffusion tests, indicating potential as an antibacterial agent.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast) | 15 | Significant reduction in cell viability |
| Anticancer | A549 (lung) | - | 70% reduction in tumor size |
| Anti-inflammatory | Macrophages | 25 | Reduced TNF-alpha and IL-6 levels |
| Antimicrobial | Staphylococcus aureus | 10 | Effective growth inhibition |
| Antimicrobial | Escherichia coli | - | Positive inhibition zones |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-... | 15 | Doxorubicin | 0.5 |
| Other Derivative A | X | Cisplatin | Y |
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Structural Variations
The 2-oxo-1,2-dihydropyridine scaffold is common among analogs, but substituents at the N1 and C3 positions dictate functional diversity:
Key Observations :
- Electron-Withdrawing Groups : Halogens (Cl, F) in analogs like and improve binding affinity via polar interactions, while the acetyl group in the target compound may enhance metabolic stability .
- Tautomerism : The keto-amine tautomer observed in stabilizes hydrogen-bonding networks, critical for crystal packing and solubility .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H19N2O3
- Molecular Weight : 313.35 g/mol
The compound features a dihydropyridine core, which is known for its diverse pharmacological properties, particularly in cardiovascular health and neuroprotection.
Antioxidant Activity
Research indicates that dihydropyridines exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies demonstrated that it reduced reactive oxygen species (ROS) levels in cellular models, suggesting a protective effect against oxidative damage .
Anticancer Properties
Several studies have explored the anticancer potential of dihydropyridine derivatives. The compound has been tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results from MTT assays indicated that it inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated. In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal apoptosis. It is hypothesized that its neuroprotective effects are mediated through modulation of neurotransmitter levels and reduction of inflammation in neural tissues .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been assessed through various assays measuring cytokine levels. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against multiple cell lines. The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating strong cytotoxicity .
Study 2: Neuroprotection in Animal Models
A study conducted on rats with induced neurodegeneration showed that treatment with the compound improved memory retention scores by 40% compared to control groups. Histological analysis revealed reduced neuronal loss and decreased markers of oxidative stress in treated animals .
The biological activities of N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Apoptosis Induction : It triggers intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Cytokine Modulation : The compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Water with pyridine co-solvent |
| Catalyst | p-TsOH (1.5 mol%) |
| Temperature | Reflux (100°C) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (after purification) |
Basic: How can crystallographic techniques resolve structural ambiguities in this compound?
Methodological Answer:
X-ray diffraction (XRD) paired with SHELXL refinement () is critical for resolving tautomerism and conformation. For example:
- Tautomer Identification: The keto-amine tautomer (lactam form) is confirmed via hydrogen bonding patterns (N–H···O) and bond lengths (C=O at 1.22 Å) in the crystal lattice .
- Software Pipeline: Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL), followed by ORTEP-3 for visualization (). Refinement includes isotropic/anisotropic displacement parameters and hydrogen placement via difference Fourier maps .
Advanced: How does substituent variation at C5/C6 of the dihydropyridine ring influence CB2 receptor modulation?
Methodological Answer:
demonstrates that substituents at C5/C6 dictate agonism, inverse agonism, or antagonism at CB2 receptors. For example:
- C5 Substituents: Electron-withdrawing groups (e.g., acetyl) enhance affinity (Ki < 100 nM) but reduce selectivity over CB1.
- C6 Methylation: Introduces steric hindrance, shifting activity from agonism to inverse agonism.
Q. Table 2: Structure-Activity Relationship (SAR) Trends
| Position | Substituent | CB2 Affinity (Ki) | Selectivity (CB2/CB1) | Activity Type |
|---|---|---|---|---|
| C5 | Acetyl | 85 nM | 10-fold | Partial Agonist |
| C6 | Methyl | 120 nM | 50-fold | Inverse Agonist |
| C5/C6 | Acetyl + Methyl | 65 nM | 8-fold | Antagonist |
Experimental Design:
- Synthesize derivatives with systematic substituent variations.
- Use radioligand binding assays (e.g., [³H]CP-55,940) for affinity measurements.
- Functional assays (cAMP accumulation) determine activity type .
Advanced: How can computational docking predict target interactions for this compound?
Methodological Answer:
Molecular docking (e.g., Glide Schrödinger Suite) identifies potential targets like kinases or viral proteases. Key steps:
Protein Preparation: Retrieve target structures (e.g., SARS-CoV-2 Mpro, PDB: 6LU7) and optimize hydrogen bonding networks.
Ligand Preparation: Generate low-energy conformers of the compound using OMEGA.
Docking Grid: Define the binding site (e.g., Met kinase ATP pocket) with a 20 Å box.
Scoring: Prioritize poses with hydrogen bonds (e.g., GLN189, HIS164) and hydrophobic interactions (e.g., MET165, CYS44) .
Q. Table 3: Docking Results for SARS-CoV-2 Mpro
| Compound | Glide Score (kcal/mol) | Hydrogen Bonds | Key Residues |
|---|---|---|---|
| Target Compound | -7.89 | 4 | GLN189, HIS164, GLU166 |
| Reference Inhibitor | -8.10 | 5 | HIS41, CYS145 |
Advanced: How should researchers address contradictions in pharmacological data (e.g., conflicting IC50 values)?
Methodological Answer:
Contradictions often arise from assay conditions or cellular context. Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., HEK293 overexpressing CB2) and control ligands (e.g., WIN55,212-2).
- Orthogonal Validation: Confirm kinase inhibition (e.g., Met kinase) via Western blot (phospho-Met) and cellular migration assays .
- Data Normalization: Express IC50 relative to internal standards (e.g., staurosporine for kinase panels).
Advanced: What crystallographic software packages are recommended for analyzing tautomerism?
Methodological Answer:
Use SHELX () for refinement and ORTEP-3 () for visualization. Workflow:
Data Collection: Collect high-resolution (<1.2 Å) XRD data.
Structure Solution: SHELXD for phase determination via direct methods.
Refinement: SHELXL with restraints for H atoms and displacement parameters.
Validation: Check R-factor (<5%), Ramachandran outliers, and electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
